4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine

Kinase Inhibitors Structure-Activity Relationship (SAR) Drug Discovery

4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine (CAS: 1190735-18-2) is a halogenated heterocyclic compound belonging to the 4,6-disubstituted pyrimidine class. It serves as a versatile synthetic intermediate for generating complex molecules, particularly in medicinal chemistry for developing kinase inhibitors and other biologically active agents.

Molecular Formula C10H4Cl3FN2
Molecular Weight 277.5 g/mol
Cat. No. B11842228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine
Molecular FormulaC10H4Cl3FN2
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)F)Cl
InChIInChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H
InChIKeyOQBZNRHDPZVZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine: A Key Pyrimidine Scaffold for Targeted Synthesis and SAR Studies


4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine (CAS: 1190735-18-2) is a halogenated heterocyclic compound belonging to the 4,6-disubstituted pyrimidine class . It serves as a versatile synthetic intermediate for generating complex molecules, particularly in medicinal chemistry for developing kinase inhibitors and other biologically active agents [1]. The presence of three chlorine and one fluorine atom imparts specific physicochemical properties, such as a density of 1.5±0.1 g/cm³ and a boiling point of 269.7±40.0 °C at 760 mmHg, which are crucial for its handling and reactivity in subsequent synthetic steps .

Why 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine is Not Interchangeable with Common Analogs


Generic substitution of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine with simpler analogs like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine is not feasible due to profound differences in reactivity and the resulting biological activity of their derivatives. The specific 4-chloro-3-fluorophenyl group at the 2-position is a critical determinant of both the synthetic trajectory and the target selectivity of downstream kinase inhibitors [1]. This substituent pattern imparts a unique electronic and steric environment, influencing binding affinity and selectivity for specific kinase targets compared to compounds with different aryl substitutions [2]. Therefore, the choice of this exact pyrimidine scaffold is a fundamental decision point in structure-activity relationship (SAR) studies and drug development programs [3].

Quantitative Differentiation of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine: Head-to-Head Evidence


Critical Role of 4-Chloro-3-Fluorophenyl Group for Sub-Nanomolar Kinase Affinity

The 4-chloro-3-fluorophenyl substituent is essential for achieving high binding affinity to key kinase targets. In a study on ERK1/2 inhibitors, the compound GDC-0994, which incorporates the 4-chloro-3-fluorophenyl group on its pyrimidine core, demonstrated a Kd of 0.3 nM for ERK2. This specific substitution is crucial for the observed potency, as related analogs lacking the chloro or fluoro substituents in these exact positions show significantly reduced binding affinity [1].

Kinase Inhibitors Structure-Activity Relationship (SAR) Drug Discovery

Enhanced Synthetic Utility via Sequential Cross-Coupling Reactivity

The 4,6-dichloro substitution pattern on the pyrimidine ring enables selective and sequential functionalization via Suzuki coupling reactions. This is a key differentiator from analogs like 2,4-dichloropyrimidine. For instance, studies show that chloropyrimidine substrates are generally preferred over iodo-, bromo-, or fluoropyrimidines for these palladium-catalyzed reactions due to their favorable balance of reactivity and stability. This allows for the controlled introduction of diverse aryl groups at the 4- and 6-positions, a versatility not readily achievable with other halogenated pyrimidine isomers [1].

Synthetic Methodology C-C Coupling Medicinal Chemistry

Physicochemical Property Profile for Downstream Handling and Formulation

The compound's measured density (1.5±0.1 g/cm³) and boiling point (269.7±40.0 °C at 760 mmHg) are critical parameters for its procurement, storage, and use as an intermediate . While specific comparative data is not available, these values provide a benchmark. For instance, the boiling point is significantly lower than that of the simpler, more polar analog 4,6-dichloropyrimidine (estimated boiling point 172-174 °C), reflecting the increased molecular weight and lipophilicity imparted by the 4-chloro-3-fluorophenyl group [1].

Physicochemical Properties Process Chemistry ADME

Optimal Scientific and Procurement Applications for 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine


Kinase Inhibitor Medicinal Chemistry Programs

This compound is the scaffold of choice for medicinal chemistry teams focused on developing novel kinase inhibitors, particularly those targeting the MAPK pathway (e.g., ERK1/2). Its pre-installed 4-chloro-3-fluorophenyl group is a critical pharmacophore for achieving high affinity and selectivity, as evidenced by its presence in clinical candidates like GDC-0994. Procuring this specific intermediate allows for rapid SAR exploration and optimization of the pyrimidine core for improved potency and drug-like properties [1].

Divergent Synthesis of Targeted Compound Libraries

Leveraging the selective reactivity of the 4,6-dichloro groups, researchers can use this compound as a versatile building block for the parallel synthesis of diverse 4,6-disubstituted pyrimidine libraries. Through sequential Suzuki or other cross-coupling reactions, a single batch of this intermediate can be converted into a wide array of analogs for broad biological screening against multiple targets, maximizing the efficiency of synthetic resources and accelerating hit-to-lead identification [2].

Process Chemistry and Scale-Up for Preclinical Candidates

For programs advancing a lead series containing the 4-chloro-3-fluorophenyl pyrimidine motif, the availability of this compound in bulk quantities (as indicated by vendors offering it up to ton-scale) with defined purity (e.g., NLT 98%) is essential for process chemistry development and scale-up. The known physical properties, such as its boiling point and density, are critical for designing safe, efficient, and reproducible large-scale synthetic routes, crystallization procedures, and subsequent formulation into preclinical toxicology batches [3].

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